3,3'-Bi-7-oxabicyclo[4.1.0]heptane
Overview
Description
7,7’-Dioxa-3,3’-bi(bicyclo[410]heptane) is a unique bicyclic compound characterized by its two oxygen atoms bridging the bicyclo[410]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) typically involves the reaction of bicyclo[4.1.0]heptane derivatives with oxygen-containing reagents under controlled conditions. One common method includes the use of phosphorus trichloride and anhydrous aluminum trichloride as catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane: A structurally related compound without the oxygen bridges.
3,7-Dioxa-bicyclo[4.1.0]heptane: Another similar compound with different substitution patterns.
Uniqueness: 7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) is unique due to its dual oxygen bridges, which impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(7-oxabicyclo[4.1.0]heptan-3-yl)-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-9-11(13-9)5-7(1)8-2-4-10-12(6-8)14-10/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXPUPHOOWUQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1C3CCC4C(C3)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
847899-43-8 | |
Record name | 3,3′-Bi-7-oxabicyclo[4.1.0]heptane, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847899-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40596795 | |
Record name | 7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-16-5 | |
Record name | 7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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